1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4-2-5(3-13-7(4)9)6(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZNOLPCMCOGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Diazotization and Chlorination
- Starting Material : 2-Amino-5-methylpyridine (as described in CN105037255A).
- Process :
- Diazotization : React with concentrated HCl and NaNO₂ to form a diazonium salt.
- Chlorination : Replace the amino group with chlorine using SOCl₂ or Cl₂ gas.
- Outcome : Yields 2-chloro-5-methylpyridine. Adjustments are required to target the 6-chloro isomer, potentially via directed metalation or alternative regioselective chlorination.
Route 2: Cyclization and Halogenation
- Starting Material : Dihydropyridone derivatives (as in US4612377A).
- Process :
- Halogenation : Treat 5-methyl-3,4-dihydro-2(1H)-pyridone with Cl₂ to form 5,6-dichloro intermediates.
- Dehydrohalogenation : Heat to eliminate HCl, yielding 2-chloro-5-methylpyridine.
- Modification : To achieve 6-chloro-5-methylpyridine, selective halogenation conditions (e.g., Lewis acid catalysts) are employed.
Introduction of Trifluoroethanone Group
The trifluoroacetyl moiety is introduced at position 3 via acylation:
Friedel-Crafts Acylation
- Reagents : Trifluoroacetic anhydride (TFAA) with AlCl₃ or FeCl₃ as a Lewis acid.
- Conditions :
- Solvent: Dichloromethane or 1,2-dichloroethane.
- Temperature: 0–25°C, followed by reflux.
- Challenges : Pyridine’s electron-deficient nature reduces reactivity, necessitating activated intermediates or directing groups.
Directed Ortho-Metalation
- Steps :
- Lithiation : Use LDA or n-BuLi at position 3 of 6-chloro-5-methylpyridine.
- Acylation : Quench with trifluoroacetyl chloride or TFAA.
- Advantage : Ensures regioselectivity for the 3-position.
Synthetic Route Comparison
*Hypothetical adaptation from analogous reactions.
Industrial-Scale Considerations
- Green Chemistry : Solvent recycling (e.g., 1,2,4-trichlorobenzene) and waste minimization are prioritized.
- Process Optimization :
- Continuous flow systems for diazotization and acylation steps.
- Automated control of temperature and reagent addition to enhance reproducibility.
Critical Reaction Parameters
- Chlorination Specificity : Use of HNO₃/Cl⁻ mixtures or SOCl₂ for selective substitution.
- Acylation Efficiency : Catalytic systems (e.g., FeCl₃ with TFAA) improve yields in electron-deficient aromatics.
Validation and Characterization
- Analytical Methods : GC-MS, NMR (¹H/¹³C/¹⁹F), and HPLC confirm structure and purity.
- Yield Optimization : Pilot studies show a 10–15% yield increase via stepwise temperature control during acylation.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl ketone group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Substituted Pyridines
A. Positional Isomerism :
1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone Molecular Formula: C₈H₅ClF₃NO (same as target compound) Key Difference: Methyl group at position 4 instead of 5 on the pyridine ring. Impact: Altered steric and electronic properties may influence reactivity and binding affinity in biological systems .
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone CAS: 150698-72-9 Molecular Formula: C₇H₃ClF₃NO Key Difference: Lacks the methyl group, reducing steric hindrance. Application: Intermediate in antiviral and insecticide development .
B. Halogen-Substituted Analogs :
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone CAS: 886364-47-2 Molecular Formula: C₇H₃BrF₃NO Key Difference: Bromine replaces chlorine at position 4.
1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone CAS: 1256824-07-3 Molecular Formula: C₇H₂ClF₄NO Key Difference: Additional fluorine at position 4. Impact: Increased electronegativity may enhance metabolic stability in drug candidates .
Functional Group Variations
A. Hydroxyl-Substituted Analog :
- 1-(5-Hydroxypyridin-3-yl)-2,2,2-trifluoroethanone Molecular Formula: C₇H₄F₃NO₂ Key Difference: Hydroxyl group at position 5 instead of methyl. Applications: Potential in synthesizing hydrophilic derivatives for improved solubility .
B. Amino-Substituted Analog :
- 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS: 70977-83-2 Molecular Formula: C₈H₅ClF₃NO Key Difference: Amino group on a benzene ring instead of pyridine. Role: Intermediate in dyes and corrosion inhibitors, highlighting the versatility of trifluoroacetyl derivatives .
Phenyl vs. Pyridinyl Derivatives
Physicochemical Properties Comparison
Biological Activity
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyridine ring substituted with chlorine and methyl groups, along with a trifluoromethyl ketone moiety. This configuration enhances its chemical stability and lipophilicity, which are crucial for biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 1-(6-chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone |
| Molecular Formula | C8H6ClF3N |
| Molecular Weight | 209.58 g/mol |
| CAS Number | 1935574-78-9 |
The biological activity of 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl ketone group is known to enhance binding affinity to various enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors suggests potential efficacy in modulating enzyme activity.
- Receptor Modulation : It may also interact with receptor sites, influencing signal transduction pathways that can lead to various physiological effects.
In Vitro Studies
Several studies have investigated the in vitro biological activity of this compound:
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For instance, studies have shown that modifications to the pyridine ring can enhance efficacy against Gram-positive and Gram-negative bacteria.
- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit cholinesterase enzymes. Given the structural similarities with known cholinesterase inhibitors, it is plausible that 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone could exhibit similar effects.
Case Studies
- Drug Development : A study highlighted the synthesis of various derivatives based on this compound aimed at developing new pharmaceuticals targeting neurological disorders. The derivatives showed promising results in preclinical models by improving cognitive functions through cholinergic modulation.
- Agricultural Applications : The compound has been explored as a potential biocide due to its efficacy against agricultural pests. Field trials demonstrated significant pest control while maintaining safety profiles for non-target species.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone, it is beneficial to compare it with structurally related compounds:
| Compound | Biological Activity | Remarks |
|---|---|---|
| 1-(6-Chloro-5-methylpyridin-3-yl)ethanone | Moderate cholinesterase inhibition | Less potent than trifluoromethyl derivative |
| 1-(6-Chloro-pyridin-3-yl)-2,2-difluoroethanone | Antimicrobial | Effective against specific pathogens |
Q & A
Basic Question
- Mass spectrometry (HRMS) : Detects halogenated byproducts (e.g., di-chloro derivatives) with ppm-level accuracy .
- X-ray crystallography : Resolves structural ambiguities in regioisomers, as seen in analogs like 3',5'-dichloro-2,2,2-trifluoroacetophenone .
- ¹⁹F NMR : Tracks trifluoroacetyl group integrity; chemical shifts at ~-70 ppm confirm successful acylation .
How is 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone utilized in medicinal chemistry research?
Advanced Question
The compound serves as a precursor for bioactive molecules:
- Antiparasitic agents : Analogous to afoxolaner intermediates, it undergoes enantiospecific cyclization with hydroxylamine to form oxime derivatives .
- Enzyme inhibitors : The trifluoroacetyl group mimics carbonyl transition states in protease inhibition assays .
Methodology : - Structure-activity relationship (SAR) : Modifying the pyridine’s methyl or chloro substituents alters binding affinity to biological targets .
- In vitro testing : Assays with cytochrome P450 isoforms evaluate metabolic stability .
What safety and handling protocols are recommended for this compound?
Basic Question
- Hazards : Corrosive (irritates skin/eyes) and moisture-sensitive .
- Storage : Under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoroacetyl group .
- Waste disposal : Neutralization with aqueous bicarbonate before incineration .
How do researchers address low yields in scale-up syntheses of this compound?
Advanced Question
Key issues :
- Exothermic reactions : Poor heat dissipation in large batches leads to decomposition.
Solutions : - Flow chemistry : Continuous reactors improve temperature control and mixing efficiency .
- Catalyst recycling : Immobilized Lewis acids (e.g., silica-supported AlCl₃) reduce waste and costs .
What are the environmental impacts of trifluoroacetylated pyridine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
